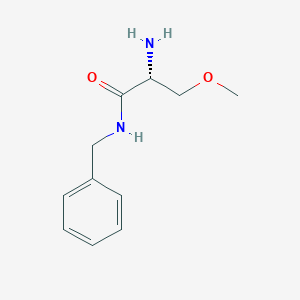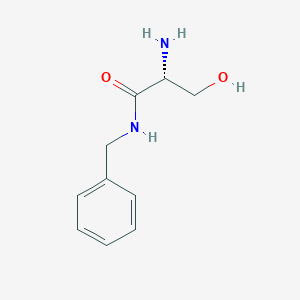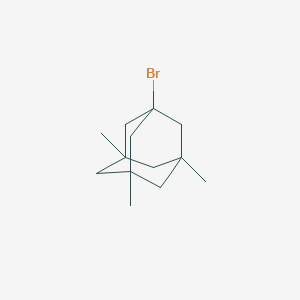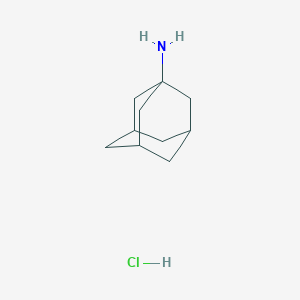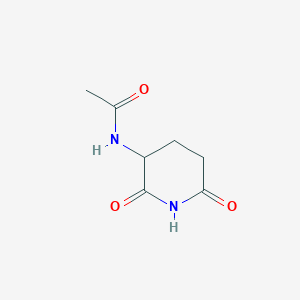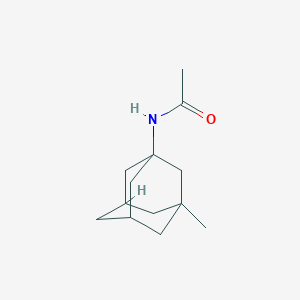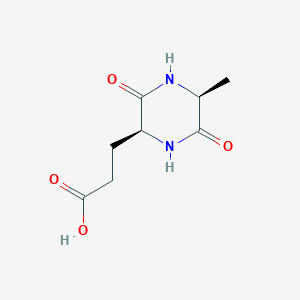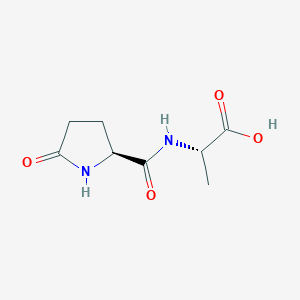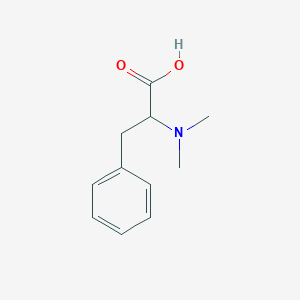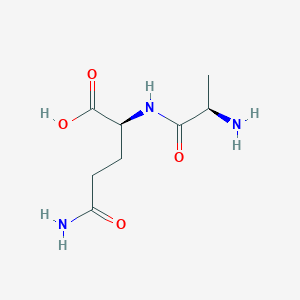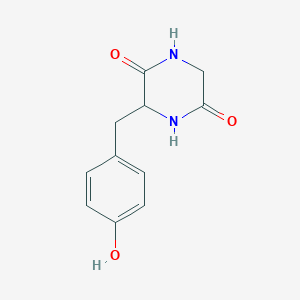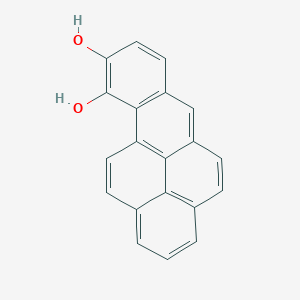
苯并(a)芘-9,10-二醇
描述
Benzo(a)pyrene-9,10-diol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is a well-known carcinogen found in substances such as tobacco smoke, grilled foods, and coal tar. Benzo(a)pyrene-9,10-diol is formed through the metabolic activation of benzo(a)pyrene and is known for its role in forming DNA adducts, which can lead to mutations and cancer.
科学研究应用
Benzo(a)pyrene-9,10-diol is extensively studied in scientific research due to its role in carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the mechanisms of polycyclic aromatic hydrocarbon metabolism and the formation of DNA adducts.
Biology: Investigated for its effects on cellular processes, including DNA repair and mutation induction.
Medicine: Studied for its role in cancer development and as a target for chemopreventive agents.
Industry: Used in research to understand the environmental impact of polycyclic aromatic hydrocarbons and to develop methods for their detection and remediation.
作用机制
Target of Action
The primary targets of Benzo(a)pyrene-9,10-diol are the DNA molecules in cells, specifically at guanosine positions . The compound is metabolically activated by cytochrome P450 enzymes, particularly Cytochrome P4501A1 (CYP1A1) and 1B1 (CYP1A1 and 1B1) . These enzymes play a central role in the activation step, which is essential for the formation of DNA adducts .
Mode of Action
Benzo(a)pyrene-9,10-diol interacts with its targets through a series of biochemical reactions. It is biotransformed by several enzymatic steps to its ultimate carcinogenic forms, which are highly reactive electrophilic intermediates . These intermediates form DNA adducts by covalent binding . The activated metabolite exists mainly as four isomers, each having particular chemical reactivities toward guanosine sites on the DNA .
Biochemical Pathways
The compound affects several biochemical pathways. It is biotransformed by cytochrome P450 enzymes to its ultimate carcinogenic forms . The metabolic enzymes required for this transformation are thought to be cytochrome P4501A1 and 1B1 . These enzymes are highly inducible by polycyclic aromatic hydrocarbons . The ultimate carcinogenic intermediate of Benzo(a)pyrene is (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .
Pharmacokinetics
The pharmacokinetics of Benzo(a)pyrene-9,10-diol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is quickly absorbed and mainly concentrates on body fat and fatty tissues . It undergoes metabolism through specific biochemical pathways, each producing specific metabolites . The compound is metabolized by cytochrome P450 enzymes to carcinogenic metabolites .
Result of Action
The result of the compound’s action is the formation of DNA adducts, primarily at guanosine positions . This leads to errors in DNA replication, resulting in mutations . The compound shows mutagenic and carcinogenic effects . It also induces oxidative stress through the production of reactive oxygen species .
Action Environment
The action of Benzo(a)pyrene-9,10-diol can be influenced by various environmental factors. For instance, the compound is found in cigarette smoke, cooked food, and various combustion gases, such as vehicle exhausts . Therefore, exposure to these sources can increase the levels of the compound in the body. Additionally, certain substances, such as vitamin E, curcumin, quercetin, catechin, and others, can lower the oxidative stress induced by the compound .
生化分析
Biochemical Properties
The biochemical properties of Benzo(a)pyrene-9,10-diol are largely determined by its epoxide ring, which is the core of its reactivity . Each of the isomers of Benzo(a)pyrene-9,10-diol has a distinct profile on the epoxide ring, in terms of hydrogen bonds and non-covalent interactions between the diol groups and the epoxide .
Cellular Effects
The cellular effects of Benzo(a)pyrene-9,10-diol are not fully defined. It is known that the compound can form adducts with DNA, primarily at guanosine positions . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzo(a)pyrene-9,10-diol involves several enzymatic steps. These include stereospecific oxygenation at the 7,8 double bond of Benzo(a)pyrene by the mixed-function oxidases, hydration of the 7,8-epoxide, and stereoselective oxygenation at the 9,10 double bond .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages .
Metabolic Pathways
Benzo(a)pyrene-9,10-diol is involved in several metabolic pathways. These include the conversion of Benzo(a)pyrene to optically active 9,10-epoxides of(-)trans-7,8-diol by three enzymatic steps .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-9,10-diol typically involves the oxidation of benzo(a)pyrene. This process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective formation of the diol.
Industrial Production Methods: Industrial production of benzo(a)pyrene-9,10-diol is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The process involves the use of benzo(a)pyrene as a starting material, which is then subjected to oxidation reactions under controlled conditions to yield the desired diol.
Types of Reactions:
Oxidation: Benzo(a)pyrene-9,10-diol can undergo further oxidation to form benzo(a)pyrene-9,10-diol-7,8-epoxide, a highly reactive and carcinogenic compound.
Reduction: Reduction reactions can convert benzo(a)pyrene-9,10-diol back to benzo(a)pyrene.
Substitution: The diol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, water.
Major Products Formed:
Benzo(a)pyrene-9,10-diol-7,8-epoxide: Formed through oxidation.
Benzo(a)pyrene: Formed through reduction.
相似化合物的比较
Benzo(a)pyrene-9,10-diol is similar to other polycyclic aromatic hydrocarbon diols, such as:
Benzo(a)pyrene-7,8-dihydrodiol: Another metabolite of benzo(a)pyrene with similar carcinogenic properties.
Benzo(a)pyrene-4,5-dihydrodiol: A less studied diol with potential carcinogenic effects.
Uniqueness: Benzo(a)pyrene-9,10-diol is unique due to its specific formation pathway and its role in forming highly reactive and carcinogenic epoxides. Its ability to form DNA adducts and induce mutations makes it a critical compound in the study of carcinogenesis.
属性
IUPAC Name |
benzo[a]pyrene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJIZEKULDXYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205926 | |
| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57303-98-7 | |
| Record name | Benzo[a]pyrene-9,10-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-9,10-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-9,10-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV6Q5APY2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzo(a)pyrene-9,10-diol interact with its target and what are the downstream effects?
A1: Benzo(a)pyrene-9,10-diol itself isn't the ultimate carcinogenic agent. It gets metabolized further into Benzo(a)pyrene 9,10-diol-7,8-epoxide (BPDE) within the body. BPDE is the active metabolite that interacts with DNA, specifically forming adducts with the 2-amino group of guanine. [] This DNA damage can disrupt cellular processes, potentially leading to mutations and contributing to cancer development. []
Q2: What makes the 7,8-diol form of Benzo(a)pyrene particularly significant in its metabolism?
A2: While Benzo(a)pyrene-9,10-diol is a known metabolite, the 7,8-diol form (Benzo(a)pyrene-7,8-diol) is considered a proximate carcinogen. [] This means it's a crucial intermediate in the metabolic pathway leading to the formation of the highly carcinogenic BPDE. Although not directly carcinogenic itself, its presence is a strong indicator of potential BPDE formation.
Q3: Are there differences in how various organs metabolize Benzo(a)pyrene?
A3: Yes, research shows that while the metabolic pathway is qualitatively similar across different organs, quantitative differences exist. For example, human bronchus tissue produces a higher relative amount of Benzo(a)pyrene tetrols and Benzo(a)pyrene 9,10-diol compared to gastrointestinal tissues. [] This highlights the variability in metabolic capacity and potential susceptibility to Benzo(a)pyrene's carcinogenic effects among different organs.
Q4: Are there any known mechanisms that provide cellular protection against the damaging effects of Benzo(a)pyrene metabolites like BPDE?
A5: Yes, research has shown that cells can upregulate certain DNA repair genes in response to BPDE exposure. [] This adaptive response involves increased expression of genes like DDB2, XPC, XPF, XPG, and POLH, leading to enhanced removal of BPDE adducts from DNA. While this mechanism helps protect cells from immediate death, the induction of error-prone DNA polymerases like POLH could increase the risk of mutations in surviving cells, potentially contributing to long-term carcinogenic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


